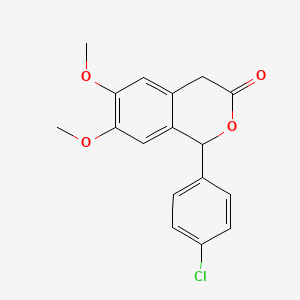
1-(4-chlorophenyl)-6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one (also known as 4-chloro-6,7-dimethoxy-1,4-dihydroisoquinoline or 4-chloro-6,7-dimethoxyisoquinoline) is a heterocyclic compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It serves as an important building block in the synthesis of various compounds, and its reactivity and versatility make it a valuable tool in the field of organic chemistry.
科学的研究の応用
Chemical Reactions and Synthesis
- The compound has been involved in reactions with oxalyl chloride, leading to the formation of glyoxyloyl chloride derivatives. These derivatives were further converted into related glyoxylic acids, esters, and amides, indicating its versatility in chemical synthesis (Black, Kumar, & McConnell, 1996).
Pharmacological Research
- It has been identified as a nonpeptidic agonist of the urotensin-II receptor, suggesting its potential as a pharmacological research tool and a drug lead. This discovery highlights its role in receptor-related studies and drug development (Croston et al., 2002).
Antitumor Agents
- The compound has been used in the synthesis of novel antitumor agents. This includes the development of 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene-3-carboxylic acid (3-dimethylamino)propyl)amide, which is an important framework in isochromene natural products (Mondal, Nogami, Asao, & Yamamoto, 2003).
Crystallography and Molecular Structure
- Crystal structure analysis has been conducted on related compounds, providing insights into molecular configurations and interactions. This is critical for understanding the physical properties and potential applications of the compound in various fields (Mague et al., 2017).
Oxidation Reactions
- Studies on the oxidation reactions of similar compounds have been carried out, contributing to the understanding of chemical reactivity and potential applications in industrial processes (Nie et al., 2014).
特性
IUPAC Name |
1-(4-chlorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO4/c1-20-14-7-11-8-16(19)22-17(13(11)9-15(14)21-2)10-3-5-12(18)6-4-10/h3-7,9,17H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAHVVBTVWYTED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(OC(=O)CC2=C1)C3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

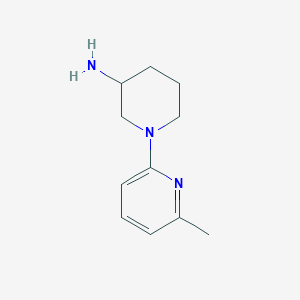
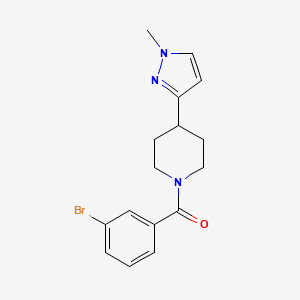
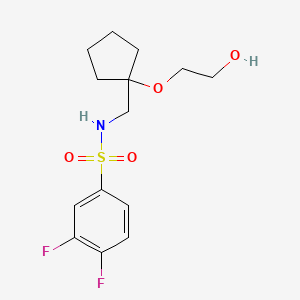

![N-(2,6-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2965761.png)
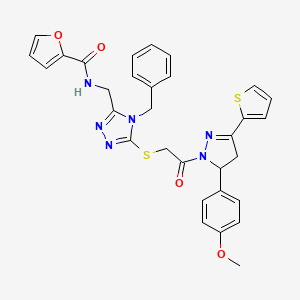
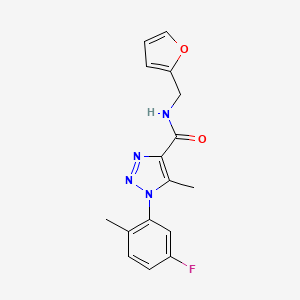
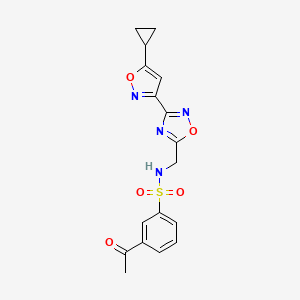
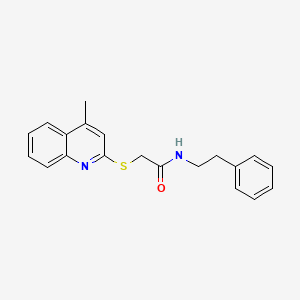
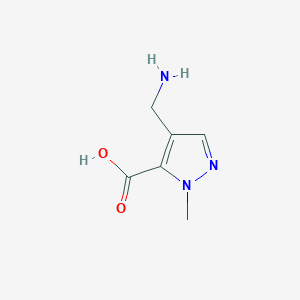
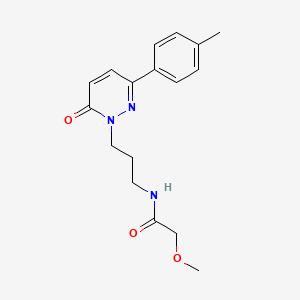
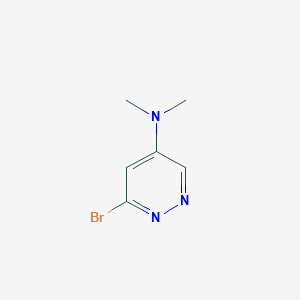
![(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2965776.png)
![3-Oxospiro[3.3]heptane-1-carboxylic acid](/img/structure/B2965777.png)